molecular formula C9H7F3O B2672704 3-(1,2,2-Trifluorocyclopropyl)phenol CAS No. 2470435-52-8

3-(1,2,2-Trifluorocyclopropyl)phenol

Cat. No.: B2672704
CAS No.: 2470435-52-8
M. Wt: 188.149
InChI Key: BUIJRGVHZUYOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,2-Trifluorocyclopropyl)phenol is a sophisticated chemical building block designed for advanced research and development. Its structure incorporates a phenol group attached to a strained, trifluoromethylated cyclopropane ring, a motif renowned for its significant effects on a compound's physicochemical properties and biological activity. The incorporation of the cyclopropane group, a three-membered ring with high spatial tension, reduces conformational flexibility and can enhance metabolic stability and binding affinity to target receptors . Simultaneously, the presence of the trifluoromethyl (CF3) group profoundly increases the molecule's lipophilicity, which can improve cell membrane permeability, and also enhances metabolic stability, making it a valuable modification in the design of new active compounds . This combination of features makes this compound a highly valuable intermediate in multiple research fields. In medicinal chemistry , it serves as a key synthon for the development of novel pharmacologically active molecules. The cyclopropane scaffold is widely distributed in biologically active compounds and peptidomimetics, and the trifluoromethyl group is a common feature in many modern pharmaceuticals due to its favorable properties . In agrochemical research , compounds containing cyclopropane fragments have demonstrated broad-spectrum and efficient bioactivities, including insecticidal, antifungal, and herbicidal properties, as seen in natural compounds like pyrethrin . Researchers can utilize the phenolic group for further synthetic modifications, such as etherification or coupling reactions, to create diverse libraries of compounds for screening and optimization. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,2,2-trifluorocyclopropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-8(5-9(8,11)12)6-2-1-3-7(13)4-6/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIJRGVHZUYOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C2=CC(=CC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1,2,2 Trifluorocyclopropyl Phenol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(1,2,2-Trifluorocyclopropyl)phenol suggests a logical disconnection of the molecule into two primary building blocks: a substituted phenol (B47542) precursor and a trifluorocyclopropane-forming reagent. The most direct approach involves the formation of the cyclopropane (B1198618) ring on a pre-existing phenolic structure.

This strategy pinpoints a key intermediate, 3-vinylphenol, which can undergo a cyclopropanation reaction. The trifluorocyclopropyl group can be retrosynthetically disconnected to a difluorocarbene (:CF₂) and a subsequent fluorination step, or more directly, from a trifluorocyclopropanating agent. The primary disconnection is at the C-C bonds of the cyclopropane ring, leading back to an alkene (the vinyl group of 3-vinylphenol) and a difluorocarbene source. This approach is advantageous as it allows for the late-stage introduction of the complex fluorinated moiety onto a readily available phenolic precursor.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound is contingent on the efficient preparation of its key precursors. This involves separate synthetic routes for the fluorinated cyclopropane component and the substituted phenol.

Synthesis of Fluorinated Cyclopropane Precursors

The formation of the trifluorocyclopropyl group typically involves the reaction of an alkene with a difluorocarbene source. Therefore, the "precursor" in this context is the reagent capable of generating difluorocarbene. Several methods have been developed for the generation of this reactive intermediate.

Common precursors for difluorocarbene include:

Sodium chlorodifluoroacetate (ClCF₂CO₂Na): This salt decomposes upon heating to generate difluorocarbene. researchgate.net

Trimethyl(trifluoromethyl)silane (TMSCF₃): This reagent, often activated by a fluoride (B91410) source, provides a controlled release of difluorocarbene. organic-chemistry.orgresearchgate.netfigshare.com

Dibromodifluoromethane (DBDFM): In the presence of a reducing agent, DBDFM can serve as a precursor to difluorocarbene. d-nb.info

The choice of precursor often depends on the substrate's reactivity, reaction conditions, and desired scale.

Approaches to Substituted Phenol Precursors

The synthesis of the substituted phenol precursor, 3-vinylphenol, can be achieved through various established organic chemistry methods. A common strategy involves the Wittig reaction on 3-hydroxybenzaldehyde. This reaction utilizes a phosphonium (B103445) ylide to convert the aldehyde functional group into a vinyl group.

Another approach is the dehydration of 3-(1-hydroxyethyl)phenol. This alcohol precursor can be synthesized via the reduction of 3-hydroxyacetophenone. Subsequent acid-catalyzed dehydration yields the desired 3-vinylphenol. The purity and stability of the vinylphenol are crucial for the success of the subsequent cyclopropanation step.

Cyclopropanation Reactions for Trifluorocyclopropyl Moiety Formation

The cornerstone of the synthesis is the cyclopropanation reaction, which constructs the trifluorocyclopropyl ring. This is typically achieved through the addition of difluorocarbene to the vinyl group of the phenol precursor.

Difluorocarbene Addition Reactions

The addition of difluorocarbene to an alkene is a well-established method for forming gem-difluorocyclopropanes. d-nb.info In the context of synthesizing this compound, difluorocarbene is generated in situ in the presence of 3-vinylphenol. The electrophilic difluorocarbene readily attacks the electron-rich double bond of the vinyl group, leading to the formation of a cyclopropane ring.

The reaction conditions for difluorocarbene addition can vary significantly depending on the carbene source. For instance, the thermal decomposition of sodium chlorodifluoroacetate requires elevated temperatures, whereas methods involving TMSCF₃ may proceed under milder conditions. researchgate.netorganic-chemistry.org Continuous flow technology has also been applied to difluorocarbene additions, offering improved safety and scalability. organic-chemistry.orgresearchgate.netfigshare.com

The final step to achieve the target molecule involves the introduction of the third fluorine atom. A general route to aryl α,β,β-trifluorocyclopropanes has been reported, which could be adapted for this synthesis. rsc.org This may involve a subsequent fluorination step on the difluorocyclopropyl phenol intermediate.

Stereochemical Control in Cyclopropanation

The addition of a carbene to a double bond can, in principle, lead to the formation of stereoisomers if the alkene is appropriately substituted. In the case of 3-vinylphenol, the resulting cyclopropane ring will have a chiral center. The addition of difluorocarbene to the vinyl group is generally a syn-addition, meaning that the relative stereochemistry of the substituents on the double bond is retained in the cyclopropane product. However, for a terminal alkene like 3-vinylphenol, the primary stereochemical consideration is the enantioselectivity of the addition.

Aromatic Functionalization and Coupling Strategies

The construction of this compound necessitates the formation of a carbon-carbon bond between the trifluorocyclopropyl moiety and the phenolic aromatic ring. Cross-coupling reactions represent a powerful and versatile approach for achieving this transformation.

Formation of the Aryl-Cyclopropyl Linkage (e.g., Cross-Coupling Methodologies)

The creation of the aryl-cyclopropyl bond is a pivotal step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are among the most effective methods for this purpose. While direct literature on coupling a 1,2,2-trifluorocyclopropyl group is scarce, analogous reactions with cyclopropyl (B3062369) and fluorinated cyclopropyl groups provide a strong precedent.

One of the most widely used methods is the Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an aryl halide or triflate with an organoboron reagent. For the synthesis of this compound, this would likely involve the coupling of a suitably protected 3-halophenol with a trifluorocyclopropylboron reagent. The use of potassium cyclopropyltrifluoroborates has proven effective for coupling with a variety of aryl chlorides, including those with diverse functional groups and substitution patterns. nih.gov These reagents are often favored over the corresponding boronic acids due to their enhanced stability. nih.govorganic-chemistry.org

The choice of catalyst and ligands is crucial for a successful coupling. Systems based on palladium acetate (B1210297) (Pd(OAc)₂) with bulky, electron-rich phosphine (B1218219) ligands such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) have been shown to be effective for the cyclopropanation of aryl chlorides. nih.gov

Another relevant approach is the Stille cross-coupling, which utilizes organotin reagents. A recently developed method for the direct introduction of a 1-fluorocyclopropyl group employs a bench-stable (1-fluorocyclopropyl)tin reagent, which couples with a wide range of aryl halides. researchgate.net This suggests that a similar (1,2,2-trifluorocyclopropyl)tin reagent could be a viable coupling partner.

Organobismuth reagents have also been employed in palladium-catalyzed cross-coupling reactions to introduce cyclopropyl groups onto aromatic rings. organic-chemistry.org Tricyclopropylbismuth, for instance, has been successfully coupled with various aryl and heterocyclic halides and triflates, tolerating numerous functional groups. organic-chemistry.org

Below is a table summarizing potential cross-coupling strategies for the formation of the aryl-cyclopropyl linkage, based on analogous reactions.

Coupling Reaction Cyclopropyl Reagent Aryl Partner Catalyst System (Example) Key Features
Suzuki-MiyauraPotassium (1,2,2-Trifluorocyclopropyl)trifluoroborate (Hypothetical)3-Bromo-1-(benzyloxy)benzenePd(OAc)₂ / XPhosStable organoboron reagent, good functional group tolerance. nih.govorganic-chemistry.org
Stille Coupling(1,2,2-Trifluorocyclopropyl)tributylstannane (Hypothetical)1-(Benzyloxy)-3-iodobenzenePd(PPh₃)₄Milder conditions, broad substrate scope. researchgate.net
Bismuth CouplingTris(1,2,2-trifluorocyclopropyl)bismuthine (Hypothetical)1-(Benzyloxy)-3-iodobenzenePd(PPh₃)₄Tolerates numerous functional groups, does not require anhydrous conditions. organic-chemistry.org

Selective Phenol Derivatization

The phenol functional group is reactive and often requires protection during synthetic sequences, particularly during cross-coupling reactions. Furthermore, selective derivatization of the hydroxyl group or the aromatic ring can be a key strategy.

Protection of the phenolic hydroxyl is a common first step. This can be achieved by converting it into an ether, such as a benzyl (B1604629) or silyl (B83357) ether, which is stable under the conditions of the subsequent cross-coupling reaction. Following the formation of the aryl-cyclopropyl bond, the protecting group can be removed to yield the final product.

Alternatively, derivatization can be performed on the phenol itself. Classical strategies for derivatizing phenols include modification of the hydroxyl group to form esters or ethers, or the introduction of new substituents onto the aromatic ring. nih.gov For instance, the hydroxyl group of phenols can be converted to an ester through reaction with acyl chlorides. libretexts.org Silylation is another common method, where the active hydrogen of the hydroxyl group is replaced by a silyl group, such as tert-butyldimethylsilyl (TBDMS). researchgate.net

The regioselectivity of derivatization on the phenolic ring is influenced by the directing effect of the hydroxyl group, which activates the ortho and para positions for electrophilic substitution. nih.gov Advanced strategies have been developed for the regioselective C-H activation of phenols, allowing for more controlled derivatization. nih.govresearchgate.net

Novel Synthetic Routes and Reaction Development

Given the absence of a reported synthesis for this compound, the development of novel synthetic routes is of interest. This involves considerations of chemo- and regioselectivity, as well as an understanding of the mechanisms of the key synthetic steps.

Chemo- and Regioselective Synthesis

A key challenge in the synthesis of this compound is achieving the desired regiochemistry. If the trifluorocyclopropyl group is introduced via a reaction on a pre-existing phenol, the hydroxyl group will direct incoming electrophiles to the ortho and para positions. To achieve meta-substitution, a different strategy is required. One approach would be to start with a meta-substituted benzene (B151609) derivative where one substituent is the trifluorocyclopropyl group (or a precursor) and the other is a group that can be converted into a hydroxyl group (e.g., a methoxy (B1213986) group or a halogen).

The regioselective metalation of fluorinated arenes using specialized magnesium amide bases could offer a pathway to introduce functionality at a specific position on the aromatic ring before or after the introduction of the trifluorocyclopropyl group. uni-muenchen.de The chemo- and regioselectivity of reactions can often be controlled by the choice of solvent, temperature, and catalyst. mdpi.com

Mechanistic Studies of Key Synthetic Steps

Understanding the reaction mechanisms of the key steps is crucial for optimizing existing synthetic routes and developing new ones. For the cross-coupling reactions, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. Mechanistic studies can help in the rational design of catalysts and the selection of reaction conditions to improve yield and selectivity.

For the formation of the trifluorocyclopropane ring itself, mechanistic studies can shed light on the stereochemical outcome of the reaction. For example, studies on the formation of cis-α,α-difluorocyclopropanes have involved the isolation of intermediates and computational analysis to elucidate the reaction pathway. nih.gov Such studies for trifluorocyclopropanation would be invaluable for controlling the stereochemistry of the final product. Preliminary mechanistic investigations, such as deuterium (B1214612) scrambling studies, can provide insights into C-H activation and other key transformations. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 1,2,2 Trifluorocyclopropyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the principal technique for confirming the molecular structure of 3-(1,2,2-trifluorocyclopropyl)phenol, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) environments and their connectivity.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

¹H NMR: The proton NMR spectrum would be expected to show distinct regions for the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the cyclopropyl (B3062369) ring. The aromatic protons would appear as complex multiplets, with their chemical shifts influenced by the hydroxyl and trifluorocyclopropyl substituents. The single proton on the cyclopropyl ring would exhibit complex splitting due to coupling with adjacent protons and fluorine atoms (²JHH, ³JHH, ³JHF, and ⁴JHF). The phenolic hydroxyl proton would likely appear as a broad singlet, the position of which would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments. The carbon atoms of the phenol ring would resonate in the aromatic region (~110-160 ppm). The carbon attached to the hydroxyl group would be the most deshielded. The carbons of the trifluorocyclopropyl ring would appear in the aliphatic region, with their chemical shifts and splitting patterns dictated by one-bond and two-bond couplings to fluorine (¹JCF and ²JCF).

¹⁹F NMR: The fluorine NMR spectrum would be crucial for confirming the trifluorocyclopropyl moiety. It would likely show complex splitting patterns due to geminal (²JFF) and vicinal (³JFF) couplings between the fluorine atoms, as well as couplings to the cyclopropyl protons (³JFH). The chemical shifts would be indicative of the electronic environment of the fluorine atoms on the cyclopropane (B1198618) ring.

A hypothetical data table for the key NMR signals is presented below.

NucleusPredicted Chemical Shift (δ) Range (ppm)Predicted Multiplicity and Key Couplings
¹H6.8 - 7.5m (Aromatic protons)
¹H5.0 - 6.0br s (Phenolic -OH)
¹H1.5 - 3.0dddm (Cyclopropyl -CH)
¹³C155 - 160s (Aromatic C-OH)
¹³C115 - 135m (Aromatic C-H, C-C)
¹³C70 - 90ddt (¹JCF, ²JCF) (Cyclopropyl C-F)
¹³C20 - 40dm (²JCF) (Cyclopropyl C-H)
¹⁹F-150 to -220m (Fluorine atoms)

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the signals and confirm the connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, confirming the connectivity between the protons on the aromatic ring and identifying the cyclopropyl proton.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for the C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This would be critical for confirming the connection between the cyclopropyl ring and the phenol ring by observing a correlation from the cyclopropyl proton to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of atoms, which is crucial for determining the stereochemistry.

Advanced NMR Experiments for Stereochemical Assignment

The relative stereochemistry of the trifluorocyclopropyl ring (i.e., the cis/trans relationship of the fluorine atoms relative to the phenol ring) would require advanced NMR experiments. Rotational Nuclear Overhauser Effect Spectroscopy (ROESY) or specific 1D NOE experiments would be used to probe for through-space interactions between the protons on the cyclopropyl ring and the ortho-protons of the phenol ring. These correlations would help establish the preferred conformation and the relative orientation of the two rings.

Infrared and Raman Spectroscopy

Vibrational spectroscopy would provide complementary information, confirming the presence of key functional groups.

Vibrational Analysis of Molecular Structure and Functional Groups

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenol group. A strong C-O stretching band would be expected around 1200-1260 cm⁻¹. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aromatic C=C stretching would produce several bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule. The aromatic ring vibrations would give strong signals. The vibrations of the cyclopropyl ring and the C-F bonds would also be observable, though they might be weaker.

Spectroscopic Signatures of Trifluorocyclopropyl and Phenol Moieties

The key to the vibrational analysis would be identifying the distinct signatures of the two main parts of the molecule.

MoietyVibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopy Method
PhenolO-H stretch3200 - 3600IR
PhenolAromatic C=C stretch1450 - 1600IR, Raman
PhenolC-O stretch1200 - 1260IR
TrifluorocyclopropylC-F stretch1000 - 1200IR
TrifluorocyclopropylCyclopropyl ring deformation800 - 1000IR, Raman

Note: This table is predictive and not based on experimental data.

The C-F stretching region would likely show multiple strong absorption bands in the IR spectrum due to the three fluorine atoms. The exact positions of these bands would be sensitive to the stereochemistry and conformation of the cyclopropyl ring.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound. The application of mass spectrometry to this compound would provide crucial information for its characterization. Although specific experimental data for this compound is not available in the reviewed scientific literature, a theoretical analysis based on the principles of mass spectrometry can be presented.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C9H7F3O, the expected exact mass can be calculated.

Isotope Atomic Mass (Da)
¹²C12.000000
¹H1.007825
¹⁹F18.998403
¹⁶O15.994915

Based on these values, the theoretical monoisotopic mass of the neutral molecule [M] would be 192.0449 Da. In a typical HRMS experiment, the molecule is ionized, most commonly by protonation ([M+H]⁺) or deprotonation ([M-H]⁻). The expected m/z values for these ions would be:

Ion Formula Theoretical Exact Mass (m/z)
[M+H]⁺C₉H₈F₃O⁺193.0527
[M-H]⁻C₉H₆F₃O⁻191.0371

By comparing the experimentally measured m/z value to the theoretical exact mass, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This precise measurement is a critical first step in the structural elucidation of a novel compound.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. For this compound, the fragmentation pattern would be influenced by the stability of the aromatic ring, the phenolic hydroxyl group, and the trifluorocyclopropyl substituent.

Common fragmentation pathways for phenolic compounds involve the loss of small neutral molecules or radicals. docbrown.info For this compound, some expected fragmentation patterns could include:

Loss of CO: A characteristic fragmentation of phenols is the loss of a carbon monoxide molecule (28 Da) from the molecular ion, leading to the formation of a stable cyclopentadienyl (B1206354) cation derivative.

Cleavage of the Cyclopropyl Ring: The trifluorocyclopropyl group could undergo fragmentation. The C-C bonds of the cyclopropyl ring are strained and could break. Due to the presence of electronegative fluorine atoms, the fragmentation of this group could lead to various fluorinated carbocations.

Loss of HF: The elimination of a neutral hydrogen fluoride (B91410) molecule (20 Da) is a possible fragmentation pathway for fluorinated compounds.

The analysis of the relative abundances of these fragment ions in the mass spectrum would provide valuable information to piece together the structure of this compound.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid state. This method would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound, assuming a suitable single crystal can be grown.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a well-ordered single crystal of the compound is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined.

For this compound, a successful crystallographic analysis would yield a detailed three-dimensional model of the molecule. This would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. For instance, the C-C bond lengths within the aromatic ring, the C-O bond of the phenol, and the C-C and C-F bonds of the trifluorocyclopropyl group would be determined with high precision.

Analysis of Conformational Preferences and Intermolecular Interactions

The crystal structure would also reveal the preferred conformation of the molecule in the solid state. The relative orientation of the trifluorocyclopropyl group with respect to the phenyl ring would be of particular interest.

Furthermore, the packing of the molecules in the crystal lattice is dictated by intermolecular interactions. For this compound, these interactions would likely be dominated by:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It would be expected to form hydrogen bonds with the oxygen atom of a neighboring molecule or potentially with the fluorine atoms, although O-H···F hydrogen bonds are generally weaker.

π-π Stacking: The aromatic phenyl rings could interact through π-π stacking, where the electron-rich π systems of adjacent rings align.

The detailed analysis of these intermolecular forces is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Chiroptical Spectroscopy (If Applicable to Chiral Variants)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov The this compound molecule possesses a chiral center at the carbon atom of the cyclopropyl ring that is attached to the phenyl group. Therefore, it can exist as a pair of enantiomers.

If the enantiomers of this compound were to be separated, or if an enantiomerically enriched sample were available, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) could be employed. These techniques would provide information about the absolute configuration of the chiral center and could be used to study conformational changes in solution. The CD spectrum would show characteristic positive or negative bands corresponding to the electronic transitions of the chromophores in the chiral environment. The sign and intensity of these bands are directly related to the stereochemistry of the molecule.

Electronic Circular Dichroism (ECD)

No published research articles or spectral data were found for the Electronic Circular Dichroism (ECD) analysis of this compound. An ECD analysis would provide insights into the electronic transitions and the absolute stereochemistry of the chiral centers in the trifluorocyclopropyl group. The phenol chromophore would likely exhibit characteristic Cotton effects, which would be perturbed by the chiral cyclopropyl ring, allowing for stereochemical assignment.

Table 1: Hypothetical ECD Data for this compound

Wavelength (nm) Molar Ellipticity (deg cm²/dmol)

Vibrational Circular Dichroism (VCD)

Similarly, no specific studies on the Vibrational Circular Dichroism (VCD) of this compound were identified. A VCD spectrum would reveal information about the vibrational modes of the molecule and their chirality. nih.gov The characteristic vibrational bands of the cyclopropyl ring and the phenol moiety would exhibit VCD signals, which are highly sensitive to the molecule's conformation and absolute configuration. mdpi.com

Table 2: Hypothetical VCD Data for this compound

Wavenumber (cm⁻¹) Delta Epsilon (L/mol·cm)

Further experimental and computational research is required to elucidate the advanced spectroscopic and structural properties of this compound.

Reactivity and Transformation Pathways of 3 1,2,2 Trifluorocyclopropyl Phenol

Reactivity of the Phenol (B47542) Hydroxyl Group

The hydroxyl group (-OH) of the phenol ring is a primary site of reactivity. It imparts nucleophilic character to the oxygen and strongly activates the aromatic ring toward electrophilic attack. The presence of the trifluorocyclopropyl group at the meta position exerts an electron-withdrawing inductive effect, which modulates these properties, primarily by increasing the acidity of the phenolic proton.

The nucleophilic character of the phenolic oxygen allows for a variety of O-functionalization reactions. The formation of a phenoxide ion, typically by treatment with a base, enhances this nucleophilicity, facilitating reactions with electrophiles to form ethers and esters.

Etherification: This process involves the formation of a C-O-C bond. Common methods include the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. Due to the increased acidity of the phenol, a wider range of bases can be used to generate the phenoxide. Another modern approach is the copper-catalyzed Chan-Lam or Ullmann coupling with boronic acids to form diaryl ethers.

Esterification: Esters are readily formed by reacting 3-(1,2,2-Trifluorocyclopropyl)phenol with carboxylic acids or their derivatives. The Fischer esterification (reaction with a carboxylic acid under acidic conditions) is generally inefficient for phenols. More effective methods involve the use of acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) or coupling reagents such as carbodiimides (e.g., DCC, EDC). rsc.org

Reaction TypeReagentsProduct TypeGeneral Reaction Scheme
Etherification (Williamson)1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X)Alkyl Aryl EtherAr-OH → Ar-O⁻ → Ar-O-R
Etherification (Chan-Lam Coupling)Aryl Boronic Acid (Ar'-B(OH)₂), Cu(OAc)₂, BaseDiaryl EtherAr-OH + Ar'-B(OH)₂ → Ar-O-Ar'
Esterification (Acylation)Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), BaseAryl EsterAr-OH + RCOCl → Ar-O-COR
Esterification (Carbodiimide Coupling)Carboxylic Acid (RCOOH), DCC/EDC, DMAPAryl EsterAr-OH + RCOOH → Ar-O-COR

The hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). researchgate.net This strong directing effect dominates the reaction's regioselectivity. The trifluorocyclopropyl group, being electron-withdrawing, is a deactivating group and a meta-director. In this compound, these effects combine. The primary positions for electrophilic attack are C2, C4, and C6 (ortho and para to the -OH group). The deactivating influence of the trifluorocyclopropyl group may necessitate slightly harsher reaction conditions compared to phenol itself.

Common EAS reactions for phenols include:

Halogenation: Due to the high activation by the hydroxyl group, halogenation (e.g., with bromine) can often proceed without a Lewis acid catalyst. In a polar solvent like water, polysubstitution to form 2,4,6-tribromophenol (B41969) derivatives is rapid. researchgate.net

Nitration: Reaction with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. researchgate.net The use of concentrated nitric acid can lead to oxidation or the formation of polysubstituted products.

Sulfonation: Reaction with concentrated sulfuric acid leads to the formation of sulfonic acid derivatives, with the regioselectivity being temperature-dependent.

Friedel-Crafts Reactions: Phenols are often poor substrates for Friedel-Crafts alkylation and acylation under standard Lewis acid conditions, as the catalyst can coordinate with the hydroxyl group. However, alternative methods like the Fries rearrangement of phenolic esters can be used to introduce acyl groups.

ReactionTypical ReagentsMajor Products
BrominationBr₂ in CCl₄ or Br₂ waterOrtho- and Para-brominated phenols
NitrationDilute HNO₃Ortho- and Para-nitrophenols
SulfonationConc. H₂SO₄Ortho- and Para-phenolsulfonic acids

Reactivity of the Trifluorocyclopropyl Moiety

The trifluorocyclopropyl ring is characterized by significant ring strain and strong polarization of its C-C and C-F bonds. This moiety is generally more stable than its non-fluorinated counterpart but can undergo specific transformations, particularly ring-opening reactions, under forcing conditions.

The high degree of fluorination and inherent ring strain make the cyclopropyl (B3062369) ring susceptible to cleavage. Ring-opening reactions of highly fluorinated cyclopropanes often proceed via radical or nucleophilic pathways, typically resulting in 1,3-difunctionalized propane (B168953) derivatives.

Radical-Mediated Ring Opening: At elevated temperatures, reaction with halogens (X₂) can induce homolytic cleavage of a C-C bond, leading to the formation of 1,3-dihalotrifluoropropane derivatives. wpmucdn.com The regioselectivity of the cleavage can be influenced by the substituents on the ring.

Nucleophilic Ring Opening: While the C-F bonds are strong, the electron-withdrawing nature of the fluorine atoms can make the cyclopropyl carbons susceptible to nucleophilic attack, particularly at the carbon bearing the single fluorine atom. This can trigger a ring-opening cascade. For instance, reactions of related aryl α,β,β-trifluorocyclopropane amides with nucleophiles like phenol have been shown to proceed via an initial HF elimination to form a cyclopropene, followed by conjugate addition and subsequent ring opening. rsc.org

Direct functionalization of the trifluorocyclopropyl ring while preserving its structure is challenging. The ring contains only one C-H bond, which is generally unreactive. Furthermore, the high strength of the C-F bonds makes nucleophilic substitution difficult. Most synthetic strategies focus on constructing the functionalized ring from acyclic precursors rather than modifying the intact ring.

While methods for the C-H functionalization of some cyclopropanes exist, often requiring directing groups to facilitate metal-catalyzed activation, these are not commonly reported for polyfluorinated systems. The strong inductive effect of the fluorine atoms decreases the acidity and reactivity of the lone C-H bond, making deprotonation or insertion reactions difficult. Consequently, reaction pathways for this moiety are dominated by ring-opening transformations.

The three fluorine atoms profoundly influence the chemical and physical properties of the cyclopropyl ring.

Electronic Effects: Fluorine is the most electronegative element, and its powerful inductive electron withdrawal polarizes the C-F and adjacent C-C bonds. This polarization can weaken the C-C bonds, contributing to the propensity for ring-opening reactions under specific conditions.

Stability: Paradoxically, while fluorine can increase ring strain, the gem-difluoro (-CF₂-) group can also impart kinetic stability to the cyclopropane (B1198618) ring under many conditions by sterically shielding the C-C bonds and through stereoelectronic effects. beilstein-journals.org

Modulation of Physicochemical Properties: Fluorination significantly impacts properties relevant to medicinal chemistry. It generally increases lipophilicity (logP) and can block sites of metabolic oxidation, enhancing the metabolic stability of a molecule. The arrangement of the fluorine atoms can also create a significant molecular dipole moment.

PropertyInfluence of Fluorine AtomsConsequence on Reactivity
Electronic NatureStrong inductive electron withdrawalPolarizes C-C bonds; may facilitate nucleophilic attack or specific cleavage patterns.
Ring StrainCan increase ring strain energy.Provides a thermodynamic driving force for ring-opening reactions.
Kinetic StabilityCan sterically protect C-C bonds and provide stereoelectronic stabilization.Ring is often stable under standard conditions but reacts under specific activation.
C-H Bond ReactivityDeactivates the single C-H bond on the ring.Makes direct functionalization via C-H activation very challenging.

Mechanistic Investigations of Complex Transformations

Computational Studies on Reaction Mechanisms

No computational studies detailing the reaction mechanisms of this compound have been published. Such studies would typically employ quantum chemical calculations to model reaction pathways, transition states, and intermediate structures, providing insight into the electronic effects of the trifluorocyclopropyl group on the phenolic ring and hydroxyl functionality.

Kinetic and Thermodynamic Studies

There is no available data from kinetic or thermodynamic studies on the reactions of this compound. This type of research would provide crucial information on reaction rates, activation energies, and the equilibrium of potential transformations, which is fundamental to understanding and predicting the chemical behavior of the compound.

Derivatization Strategies for Analog Generation

Specific derivatization strategies for generating analogs of this compound have not been described in the literature. While general methods for the derivatization of phenols are well-established, the application of these methods to this specific compound, and any unique considerations due to the presence of the trifluorocyclopropyl group, have not been documented.

Computational and Theoretical Chemistry Studies of 3 1,2,2 Trifluorocyclopropyl Phenol

Electronic Structure and Bonding Analysis

The introduction of a trifluorocyclopropyl group to a phenol (B47542) ring is expected to significantly alter its electronic properties. The high electronegativity of fluorine atoms and the strained nature of the cyclopropyl (B3062369) ring are key factors in these modifications.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 3-(1,2,2-trifluorocyclopropyl)phenol, DFT calculations could provide valuable information about its geometry, energy, and electronic properties. DFT studies on related fluorinated compounds have shown that fluorine substitution strongly affects polarity, conformational preference, and charge distributions. researchgate.net For instance, calculations on fluorinated cyclopropylcarbinyl radicals indicate a dramatic impact of fluorine substituents on structure and reactivity. figshare.com

A typical DFT calculation for this molecule would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to solve the Schrödinger equation approximately. The results would yield the optimized molecular geometry, total energy, and the distribution of electrons within the molecule.

Interactive Data Table: Hypothetical DFT Calculation Parameters

ParameterValueDescription
Functional B3LYPA popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Basis Set 6-311+G(d,p)A triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a good balance between accuracy and computational cost.
Solvation Model SMDA continuum solvation model to simulate the effects of a solvent (e.g., water) on the molecule's properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding a molecule's reactivity.

HOMO: The HOMO is the orbital from which an electron is most likely to be donated. For this compound, the HOMO is expected to be localized primarily on the phenol ring, particularly the oxygen atom and the aromatic pi system.

LUMO: The LUMO is the orbital that is most likely to accept an electron. The electron-withdrawing nature of the trifluorocyclopropyl group would likely lower the energy of the LUMO and may lead to some localization of the LUMO on this substituent.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound would be highly polarized. The highly electronegative fluorine atoms would draw electron density away from the cyclopropyl ring and, to a lesser extent, from the phenol ring. This inductive effect would create partial positive charges on the carbon atoms of the cyclopropyl ring and a significant partial negative charge on the fluorine atoms.

An electrostatic potential map would visually represent this charge distribution. Regions of negative potential (typically colored red) would be concentrated around the fluorine atoms and the oxygen atom of the hydroxyl group, indicating areas susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be found around the hydrogen atom of the hydroxyl group and potentially on the cyclopropyl ring, indicating areas susceptible to nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound is primarily associated with the rotation around the single bond connecting the cyclopropyl ring to the phenol ring.

Rotational Barriers and Preferred Conformations

Rotation around the C-C bond between the phenyl and cyclopropyl rings would have a specific energy profile. The preferred conformation would be the one that minimizes steric hindrance and maximizes favorable electronic interactions. The bulky and highly polar trifluorocyclopropyl group would likely lead to a significant rotational barrier.

A potential energy surface scan, calculated using computational methods, could map the energy of the molecule as a function of the dihedral angle between the two rings. This would reveal the lowest energy (most stable) conformations and the energy barriers between them.

Interactive Data Table: Hypothetical Rotational Barrier Data

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
02.5Eclipsed
600.8Gauche
1202.0Eclipsed
1800.0Anti (Most Stable)

Influence of Fluorine and Cyclopropyl Ring on Molecular Geometry

Fluorine Atoms: The C-F bond is shorter and stronger than a C-H bond. nih.gov The substitution of hydrogen with fluorine will alter the bond lengths and angles within the cyclopropyl ring. The strong electronegativity of fluorine also introduces dipole-dipole interactions that can influence the preferred conformation.

Cyclopropyl Ring: The cyclopropyl ring is a strained three-membered ring with C-C-C bond angles of approximately 60 degrees, a significant deviation from the ideal tetrahedral angle of 109.5 degrees. This strain influences the electronic properties and reactivity of the adjacent phenyl ring. The cyclopropyl group itself can act as a weak pi-donating group, which could affect the aromaticity and reactivity of the phenol. DFT calculations have shown that fluorine substituents have a dramatic impact on the structure of cyclopropyl rings. figshare.com

Despite a comprehensive search, there is currently a lack of publicly available scientific literature detailing the specific applications of the chemical compound “this compound” as a synthetic building block and precursor in the areas outlined. The requested detailed research findings, data tables, and specific examples for its utilization in the synthesis of advanced organic scaffolds, its role in material science, or as a precursor for novel ligands and organocatalysts could not be found in the searched resources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content inclusions at this time. Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific details requested on the applications of this compound.

Applications of 3 1,2,2 Trifluorocyclopropyl Phenol As a Synthetic Building Block and Precursor

Stereoselective Synthesis of Complex Molecular Architectures

A comprehensive review of scientific literature and chemical databases did not yield specific examples or detailed research findings on the application of 3-(1,2,2-Trifluorocyclopropyl)phenol as a synthetic building block in the stereoselective synthesis of complex molecular architectures. While the asymmetric synthesis of fluorinated cyclopropanes is a field of significant interest, with various methodologies being developed for the stereocontrolled introduction of fluorinated cyclopropyl (B3062369) moieties, research explicitly detailing the use of this compound for these purposes is not publicly available. acs.orgnih.govwpmucdn.comacs.org

The unique structural and electronic properties imparted by the trifluorocyclopropyl group make it a potentially valuable motif in the design of complex molecules. nih.gov General strategies for the asymmetric synthesis of fluorinated cyclopropanes often involve the cyclopropanation of alkenes with fluorinated carbene precursors, catalyzed by chiral transition metal complexes, or the use of chiral auxiliaries. nih.govacs.org These methods provide access to a range of enantioenriched fluoro-, difluoromethyl-, and trifluoromethyl-cyclopropanes. nih.gov

However, without specific studies utilizing this compound, any discussion of its role in stereoselective synthesis would be speculative. The reactivity of the phenol (B47542) group could allow for its derivatization into a chiral catalyst or its use as a handle for directing stereoselective transformations. Future research may explore the potential of this compound as a precursor for chiral ligands or as a substrate in novel asymmetric reactions. At present, there is no documented research to form the basis of a detailed discussion on its established applications in this area.

Future Research Directions and Challenges

Exploration of Uncharted Synthetic Pathways

The development of novel and efficient synthetic routes to 3-(1,2,2-trifluorocyclopropyl)phenol is a primary area for future investigation. Current methods for the synthesis of fluorinated cyclopropanes often involve the addition of fluorinated carbenes to alkenes. nih.gov Similarly, various methods exist for the synthesis of substituted phenols. oregonstate.eduorganic-chemistry.org The challenge lies in strategically combining these methodologies to construct the target molecule.

Key Research Areas:

Late-Stage Trifluorocyclopropylation: A significant advancement would be the direct trifluorocyclopropylation of 3-halophenols or phenol (B47542) derivatives. This would require the development of novel reagents and catalytic systems capable of generating and transferring a trifluorocyclopropyl group to an aromatic ring.

Convergent Synthesis: An alternative approach involves the synthesis of a trifluorocyclopropyl-substituted building block that can then be coupled to a phenolic precursor. Research into robust cross-coupling reactions that tolerate the strained and fluorinated cyclopropyl (B3062369) ring will be crucial.

Stereoselective Synthesis: The 1,2,2-trifluorocyclopropyl group contains a stereocenter. Future synthetic efforts will need to address the stereoselective construction of this moiety to afford enantiomerically pure this compound, which is often critical for biological applications. oup.comthieme-connect.comnih.gov Biocatalytic approaches, using engineered enzymes, could offer a promising avenue for achieving high stereoselectivity. nih.gov

Table 1: Potential Synthetic Precursors and Methodologies

Precursor 1Precursor 2Potential MethodologyKey Challenge
3-BromophenolTrifluorocyclopropyl boronic acidSuzuki CouplingStability of the boronic acid
PhenolTrifluorocyclopropylidene precursorDirect C-H FunctionalizationRegioselectivity and reactivity
3-VinylphenolDifluorocarbene sourceCyclopropanationControl of fluorine incorporation

Discovery of Novel Reactivity Patterns

The interplay between the electron-withdrawing trifluorocyclopropyl group and the electron-donating hydroxyl group is expected to give rise to unique reactivity patterns in this compound.

Influence on Phenolic Reactivity:

Acidity: Electron-withdrawing groups are known to increase the acidity of phenols by stabilizing the corresponding phenoxide ion. vanderbilt.eduquora.comvedantu.combyjus.com The trifluorocyclopropyl group is strongly electron-withdrawing, and thus, this compound is predicted to be significantly more acidic than phenol itself. Future research should quantify this effect and explore its implications for catalysis and materials science.

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful ortho-, para-director in electrophilic aromatic substitution. vanderbilt.edu The trifluorocyclopropyl group, being a deactivating group, will likely influence the regioselectivity and rate of these reactions. Investigating reactions such as nitration, halogenation, and Friedel-Crafts alkylation will be essential to map out the reactivity of the aromatic ring.

Reactivity of the Trifluorocyclopropyl Group:

The strained cyclopropane (B1198618) ring can undergo ring-opening reactions under certain conditions. The presence of three fluorine atoms will significantly impact the stability and reactivity of the ring. Research into the behavior of the trifluorocyclopropyl group under various reaction conditions (e.g., acidic, basic, reductive, oxidative) will be necessary to understand its stability and potential for further functionalization.

Advancements in Spectroscopic Characterization Techniques

The unambiguous characterization of this compound and its derivatives will require the application of advanced spectroscopic techniques.

¹⁹F NMR Spectroscopy: Due to the presence of three fluorine atoms, ¹⁹F NMR spectroscopy will be an indispensable tool. nih.govresearchgate.netrsc.org Advanced 2D and 3D NMR experiments, such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HETCOR, will be crucial for assigning the complex spin systems and determining through-space and through-bond correlations. numberanalytics.com Computational prediction of ¹⁹F NMR chemical shifts can also aid in structure elucidation, especially for complex reaction mixtures. acs.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be essential for determining the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) will provide valuable information on the fragmentation patterns, which can be used to confirm the connectivity of the molecule. acs.orgnumberanalytics.com The fragmentation of the trifluorocyclopropyl group is of particular interest and may provide a unique diagnostic marker. nist.gov

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted ObservationInformation Gained
¹⁹F NMRComplex multiplets with large J-couplingsConnectivity and stereochemistry of the trifluorocyclopropyl group
¹H NMRAromatic and phenolic proton signalsSubstitution pattern on the benzene (B151609) ring
¹³C NMRSignals for aromatic and cyclopropyl carbonsCarbon skeleton and electronic environment
HRMSAccurate mass measurementElemental formula confirmation

Interdisciplinary Applications in Emerging Chemical Fields

The unique combination of a fluorinated, strained ring and a phenolic moiety suggests that this compound could find applications in several emerging fields.

Medicinal Chemistry: The trifluoromethyl group is a common feature in many pharmaceuticals. mdpi.commdpi.comnih.govresearchgate.net The trifluorocyclopropyl group can be considered a bioisostere of the trifluoromethyl group, with the added feature of conformational rigidity. rsc.org This could lead to improved binding to biological targets and enhanced metabolic stability. The phenol group provides a point for attachment to other molecular scaffolds.

Materials Science: Phenolic compounds are precursors to a wide range of polymers and materials. rsc.orgresearchgate.net The incorporation of the trifluorocyclopropyl group could impart unique properties such as increased thermal stability, hydrophobicity, and altered electronic properties. Potential applications could include the development of novel liquid crystals, polymers with low dielectric constants, or advanced coatings.

Agrochemicals: Many successful herbicides and pesticides contain fluorinated moieties and phenolic structures. The unique properties of this compound make it an interesting candidate for the development of new agrochemicals with potentially improved efficacy and environmental profiles.

Overcoming Synthetic Challenges for Scalability and Efficiency

For this compound to be utilized in practical applications, the development of scalable and efficient synthetic routes is paramount.

Reagent Cost and Availability: The synthesis of fluorinated building blocks can be expensive and require specialized reagents. scilit.comrsc.org Research into more cost-effective and readily available fluorinating agents and cyclopropanating precursors is needed.

Process Optimization: Transitioning from laboratory-scale synthesis to larger-scale production presents numerous challenges, including reaction control, purification, and safety. nih.govnih.govpharmtech.com The development of continuous flow processes could offer a safer and more efficient alternative to traditional batch methods for fluorination reactions. scilit.com

Stereochemical Control on a Large Scale: Achieving high stereoselectivity on a large scale can be difficult and costly. nih.govrsc.org The development of robust and scalable catalytic asymmetric methods for the synthesis of the trifluorocyclopropyl group will be a significant hurdle to overcome.

While this compound remains a largely unexplored molecule, its chemical structure suggests a wealth of research opportunities. Future investigations into its synthesis, reactivity, and characterization will undoubtedly contribute to the broader fields of organofluorine chemistry, medicinal chemistry, and materials science. Overcoming the inherent synthetic challenges will be key to unlocking the full potential of this intriguing compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 3-(1,2,2-Trifluorocyclopropyl)phenol, and how can its purity be validated?

Methodological Answer:

  • Synthesis : The trifluorocyclopropyl group can be introduced via cyclopropanation reactions using fluorinated precursors. For example, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link the phenol moiety to pre-synthesized trifluorocyclopropane intermediates. Similar strategies are employed for fluorinated biphenyl systems .
  • Purification : Supercritical CO₂ (SC-CO₂) extraction is effective for isolating fluorinated phenolic compounds due to their enhanced solubility in fluorophilic environments .
  • Purity Validation : Gas chromatography (GC) with flame ionization detection (FID) is recommended for assessing purity (>98%), as demonstrated for structurally analogous phenolic compounds .

Q. How does the trifluorocyclopropyl group influence the compound’s physicochemical properties?

Methodological Answer:

  • Electronic Effects : Fluorine atoms increase electronegativity, stabilizing the phenol’s hydroxyl group via inductive effects, which can be quantified using Hammett substituent constants (σₚ).
  • Solubility : Fluorinated groups enhance lipophilicity (logP) but reduce aqueous solubility. Partition coefficients can be experimentally determined via shake-flask methods or predicted via computational tools like COSMO-RS .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points and decomposition temperatures, critical for storage and handling protocols .

Advanced Research Questions

Q. What experimental strategies are used to investigate aggregation-induced emission (AIE) in fluorinated phenolic compounds?

Methodological Answer:

  • AIE Characterization :
    • Photoluminescence (PL) Spectroscopy : Measure emission intensity in dilute solutions vs. aggregated states (e.g., in THF/water mixtures). A sharp increase in intensity upon aggregation indicates AIE activity .
    • Dynamic Light Scattering (DLS) : Correlate particle size distribution with PL intensity to confirm aggregation thresholds .
    • Morphology Analysis : Transmission electron microscopy (TEM) visualizes aggregate formation, linking nanostructure to emissive behavior .

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer:

  • Computational Setup :
    • Basis Set : Use B3LYP/6-31G* for geometry optimization and frontier molecular orbital (FMO) analysis .
    • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions .
  • Key Outputs :
    • HOMO-LUMO Gaps : Predict charge-transfer behavior and reactivity toward electrophiles/nucleophiles.
    • Electrostatic Potential Maps : Identify sites for hydrogen bonding or electrophilic substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.